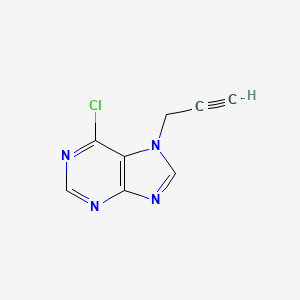![molecular formula C14H11N3O2S2 B6164044 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 1328396-88-8](/img/no-structure.png)
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (3M-TPTC) is a novel small molecule that has been investigated for its potential applications in scientific research. It is an organic compound composed of a thiophene ring and a pyridine ring connected by a carboxamide group. 3M-TPTC has been studied for its potential use in a variety of applications, such as drug delivery and cell imaging.
Scientific Research Applications
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been studied for its potential applications in scientific research, such as drug delivery and cell imaging. The compound has been shown to be a potential drug delivery vehicle due to its ability to transport drugs across cell membranes and its biocompatibility. It has also been used in cell imaging experiments, as it is able to bind to certain cell receptors and can be detected by fluorescence microscopy.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is not fully understood. It is believed that the compound binds to certain cell receptors, allowing it to be taken up by cells. Once inside the cell, it can interact with various intracellular components, such as enzymes and proteins, which may lead to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have not been extensively studied. However, it has been shown to have some anti-inflammatory and anti-cancer properties in animal models. It has also been shown to reduce the formation of reactive oxygen species, which can damage cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide in laboratory experiments is its biocompatibility. It is non-toxic and can be used in a variety of cell types, making it a suitable candidate for drug delivery and cell imaging experiments. However, it is important to note that the compound is not water-soluble, so it must be used in an appropriate solvent. Additionally, the compound is not very stable, so it should be used as soon as possible after synthesis.
Future Directions
There are several potential future directions for research on 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. One potential direction is to explore the compound’s potential applications in drug delivery and cell imaging. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its mechanism of action. Finally, further research could be done to optimize the synthesis of the compound and to improve its stability.
Synthesis Methods
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been synthesized in several different ways. The most common method is a two-step process using a Grignard reaction followed by an oxidative coupling reaction. In the first step, a Grignard reagent is reacted with a pyridine-3-ylthiophene-2-carboxylic acid to form a thiophene-2-carboxylate intermediate. The second step involves the oxidative coupling reaction of the intermediate with a 3-methoxy-N-bromoacetamide, which yields the desired 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the thiazole and thiophene rings, followed by the coupling of the two rings to form the final product. The synthesis pathway also involves the protection and deprotection of functional groups to ensure the desired selectivity and yield of the final product.", "Starting Materials": [ "2-amino-3-methoxypyridine", "2-bromo-1,3-thiazole", "2-bromo-5-methoxythiophene-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "acetic acid", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Synthesis of 2-(3-methoxypyridin-4-yl)thiazole", "a. React 2-amino-3-methoxypyridine with 2-bromo-1,3-thiazole in DMF in the presence of TEA to form 2-(3-methoxypyridin-4-yl)thiazole.", "Step 2: Synthesis of 2-(5-methoxythiophen-2-yl)acetic acid", "a. React 2-bromo-5-methoxythiophene-3-carboxylic acid with NaOH in water to form 2-(5-methoxythiophen-2-yl)acetic acid.", "Step 3: Synthesis of N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)acetamide", "a. Protect the carboxylic acid group of 2-(5-methoxythiophen-2-yl)acetic acid with tert-butoxycarbonyl (Boc) in the presence of DCC and NHS to form N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)acetamide.", "Step 4: Synthesis of 3-methoxy-N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)thiophene-2-carboxamide", "a. Deprotect the carboxylic acid group of N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)acetamide with acetic acid to form 3-methoxy-N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)thiophene-2-carboxamide.", "Step 5: Synthesis of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide", "a. React 2-(3-methoxypyridin-4-yl)thiazole with 3-methoxy-N-(tert-butoxycarbonyl)-2-(5-methoxythiophen-2-yl)thiophene-2-carboxamide in the presence of DCC and NHS to form 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide.", "b. Deprotect the Boc group with NaOH in diethyl ether to obtain the final product." ] } | |
CAS RN |
1328396-88-8 |
Product Name |
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Molecular Formula |
C14H11N3O2S2 |
Molecular Weight |
317.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



